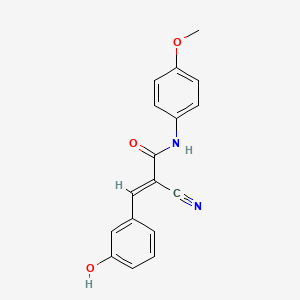
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability on the illicit drug market. Despite its popularity, little is known about the chemical's synthesis, mechanism of action, and physiological effects.
作用机制
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide is believed to involve the activation of CB1 and CB2 receptors, which are located throughout the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. When activated, CB1 and CB2 receptors can modulate the release of neurotransmitters such as dopamine and serotonin, leading to altered perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide are not well understood, but studies have shown that the chemical can cause a range of effects on the body. These effects include altered perception, impaired motor function, increased heart rate, and changes in blood pressure. In addition, the chemical has been shown to have a high potential for abuse and dependence, leading to concerns about its safety.
实验室实验的优点和局限性
The advantages of using N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide in lab experiments include its high potency and ability to activate CB1 and CB2 receptors with high affinity. This makes it a useful tool for studying the endocannabinoid system and its role in regulating physiological processes. However, the limitations of using the chemical include its potential for abuse and dependence, as well as the lack of information on its long-term effects on the body.
未来方向
Future research on N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide should focus on identifying its long-term effects on the body, as well as its potential for abuse and dependence. In addition, more research is needed to understand the mechanism of action of the chemical and its effects on various physiological processes. Finally, efforts should be made to develop safer and more effective alternatives to N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide for scientific research purposes.
Conclusion
In conclusion, N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide is a synthetic cannabinoid that has gained popularity on the illicit drug market in recent years. Despite its popularity, little is known about the chemical's synthesis, mechanism of action, and physiological effects. Scientific research on N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide has focused on studying its effects on the endocannabinoid system, as well as its potential for abuse and dependence. Future research should focus on identifying the long-term effects of the chemical on the body and developing safer and more effective alternatives for scientific research purposes.
合成方法
The synthesis of N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 1-adamantanecarboxylic acid in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. While the exact synthesis method is not widely available, it is believed that the chemical is produced in clandestine laboratories and sold on the illicit drug market.
科学研究应用
N-(5-fluoro-2-methylphenyl)-1-adamantanecarboxamide has been used in scientific research to study its effects on the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain. The chemical has been shown to bind to cannabinoid receptors CB1 and CB2 with high affinity, leading to the activation of downstream signaling pathways. This activation can cause a range of physiological effects, including altered perception, impaired motor function, and increased heart rate.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVAYJBAQCKNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)